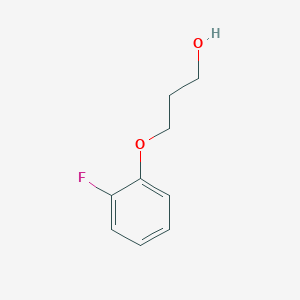

3-(2-Fluorophenoxy)propan-1-ol

Description

3-(2-Fluorophenoxy)propan-1-ol is a fluorinated aromatic ether alcohol with the chemical formula C₉H₁₁FO₂ (molecular weight: 170.18 g/mol). Structurally, it consists of a propan-1-ol chain linked to a 2-fluorophenoxy group. The fluorine substituent at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing the compound's electronic distribution, solubility, and reactivity. Fluorinated compounds are often prioritized in drug discovery due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding .

Propriétés

Formule moléculaire |

C9H11FO2 |

|---|---|

Poids moléculaire |

170.18 g/mol |

Nom IUPAC |

3-(2-fluorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H11FO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2 |

Clé InChI |

YAPYYMQDZVICTN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)OCCCO)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogen Substituents

3-(3-Chlorophenoxy)propan-1-ol (CAS: 57264-55-8)

- Structure : Chlorine substituent at the meta position of the phenyl ring.

- Molecular Weight : 186.64 g/mol (vs. 170.18 g/mol for the fluoro analog).

- The meta substitution may alter steric and electronic interactions in biological systems compared to ortho-fluoro substitution.

3-(2-Chloro-6-Fluoro-phenyl)-propan-1-ol (CAS: 862574-70-7)

- Structure : Contains both chlorine (ortho) and fluorine (para) substituents.

- Molecular Formula : C₉H₁₀ClFO.

- Increased molecular weight (188.63 g/mol) may affect solubility and pharmacokinetics .

Analogues with Heterocyclic or Bulky Substituents

(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)

- Structure: Trifluoromethyl (CF₃) group at the meta position and a chiral methyl group on the propanol chain.

- Key Differences: The CF₃ group is strongly electron-withdrawing, significantly lowering the pKa of the phenolic oxygen compared to fluorine.

3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)

- Structure : Bulky isopropyl and methyl groups on the phenyl ring.

- Key Differences: Steric hindrance from the isopropyl group reduces reactivity in nucleophilic substitution reactions compared to less hindered analogs like 3-(2-fluorophenoxy)propan-1-ol. Increased hydrophobicity may limit aqueous solubility but enhance volatility, making it suitable for fragrance applications .

Analogues with Sulfur or Nitrogen Functionalities

3-(Methylsulphanyl)propan-1-ol

- Structure: Methylsulphanyl (SCH₃) group replaces the fluorophenoxy moiety.

- Key Differences: The sulfur atom contributes to off-flavor production in wines (e.g., chocolate/roasted odors), as noted in lactic acid bacteria metabolism . Lower electronegativity of sulfur compared to fluorine reduces electronic effects on the aromatic ring.

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

- Structure: Nitropyridine and methylamino substituents.

- Key Differences: The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles.

Application-Based Differences

- Pharmaceuticals: Fluorinated analogs (e.g., 3-(2-fluorophenoxy)propan-1-ol) are favored for their metabolic resistance and target binding precision.

- Fragrances : Bulky or hydrophobic derivatives (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) are prioritized for volatility and odor profiles .

- Agrochemicals : Halogenated variants (e.g., chloro-fluoro analogs) may enhance pest-targeted activity due to improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.